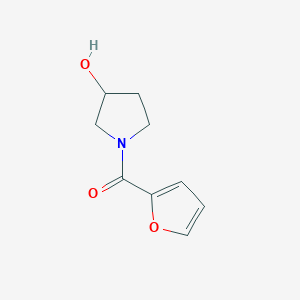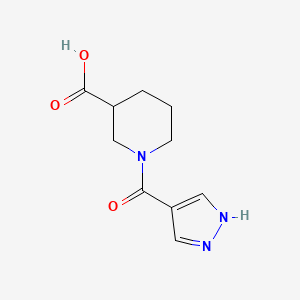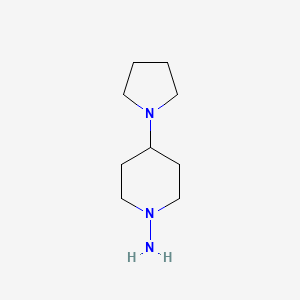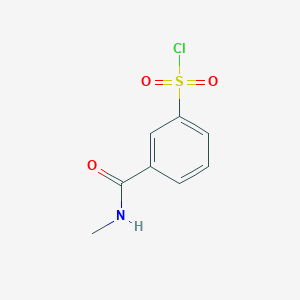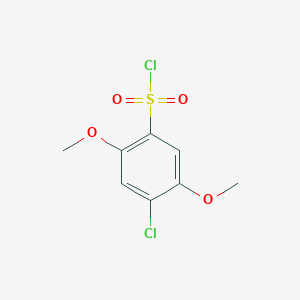
4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8Cl2O4S . It has a molecular weight of 271.12 g/mol . The IUPAC name for this compound is 4-chloro-2,5-dimethoxybenzenesulfonyl chloride .
Synthesis Analysis
The synthesis of this compound could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a sulfonyl chloride group and two methoxy groups . The InChI code for this compound isInChI=1S/C8H8Cl2O4S/c1-13-6-4-8 (15 (10,11)12)7 (14-2)3-5 (6)9/h3-4H,1-2H3 . Chemical Reactions Analysis
As mentioned earlier, the synthesis of this compound likely involves electrophilic aromatic substitution . The exact reactions that this compound undergoes would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.12 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 61 Ų .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
- The compound has been utilized in the preparation of various substituted benzenesulfonyl chlorides, which in turn have been condensed with nucleophilic reagents like ammonia and amines. These derivatives show potential as herbicides (Cremlyn & Cronje, 1979).
- It also plays a role in the chlorosulfination of aromatic ethers, producing aromatic sulfinyl chlorides which have applications in organic chemistry (Bell, 1985).
- Additionally, it's used in the synthesis of medical intermediate molecules for treating psychotic and schizophrenic psychosis (Z. Zhimin, 2003).
Sensor Development
- Synthesized molecules like dimethoxy-Nʹ-(phenylsulfonyl)-benzenesulfonohydrazide derivatives, made using this compound, have been used as probes for calcium ion capturing. This has applications in analyzing natural samples (Hussain, Asiri, & Rahman, 2020).
- It is also involved in the development of highly efficient Co2+ ions sensors. These sensors, based on bis-sulfonamides synthesized from this compound, have shown promising results in environmental and health-care fields (Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016).
Chemical Analysis
- The compound has been used in the solvation bifunctional catalysis of the hydrolysis of sulfonyl chlorides. This research contributes to a deeper understanding of the hydrolysis mechanisms of sulfonyl chlorides in different solvent structures (Ivanov, Mikhailov, Gnedin, Lebedukho, & Korolev, 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that sulfonyl chlorides are generally reactive towards nucleophiles due to the good leaving group (chloride), which suggests that this compound may interact with nucleophilic sites in biological systems .
Mode of Action
The mode of action of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is likely to involve electrophilic aromatic substitution . In this reaction, the sulfonyl chloride group acts as an electrophile, forming a sigma-bond with the aromatic ring and generating a positively charged intermediate . This intermediate then loses a proton, regenerating the aromatic ring and resulting in a substitution product .
Pharmacokinetics
The compound’s reactivity and potential for electrophilic aromatic substitution suggest that it may be metabolized through enzymatic processes that involve nucleophilic attack .
Result of Action
Its potential for electrophilic aromatic substitution suggests that it could modify aromatic compounds within cells, potentially altering their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment could potentially react with the compound, affecting its stability and activity .
Propiedades
IUPAC Name |
4-chloro-2,5-dimethoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSIEOKJPDDBPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593319 |
Source


|
| Record name | 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98546-13-5 |
Source


|
| Record name | 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

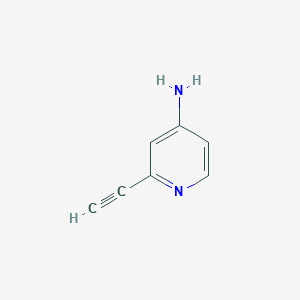

![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)



